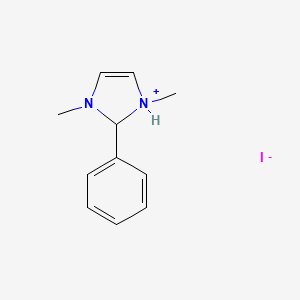

1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide

Description

1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide (CAS: 4333-62-4) is an imidazolium salt characterized by a partially saturated heterocyclic core. Its molecular formula is $ \text{C}5\text{H}9\text{N}_2\cdot\text{I} $, with a molecular weight of 224.04 g/mol. The structure features two methyl groups at the 1- and 3-positions, a phenyl substituent at the 2-position, and an iodide counterion. The 2,3-dihydro configuration reduces aromaticity in the imidazole ring, enhancing its electron-donating capacity, which is critical in photocatalytic applications .

Synthesis involves sequential alkylation of 2-phenylimidazole derivatives using methyl iodide in acetone or DMF, followed by reduction with NaBH₄. This yields the target compound as a white solid after recrystallization, with a reported 55% yield over three steps . The iodide counterion originates from the methyl iodide reactant, a common alkylating agent in quaternary ammonium salt synthesis .

Structure

3D Structure of Parent

Properties

CAS No. |

61372-52-9 |

|---|---|

Molecular Formula |

C11H15IN2 |

Molecular Weight |

302.15 g/mol |

IUPAC Name |

1,3-dimethyl-2-phenyl-1,2-dihydroimidazol-1-ium;iodide |

InChI |

InChI=1S/C11H14N2.HI/c1-12-8-9-13(2)11(12)10-6-4-3-5-7-10;/h3-9,11H,1-2H3;1H |

InChI Key |

ZUNJFAGPJCIXJU-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1C=CN(C1C2=CC=CC=C2)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Structural and Molecular Overview

Molecular Architecture

The compound features a partially saturated imidazolium core (2,3-dihydro-1H-imidazole) substituted with methyl groups at the 1- and 3-positions and a phenyl group at the 2-position. The iodide counterion stabilizes the cationic heterocycle through electrostatic interactions. The molecular formula is C₁₁H₁₅IN₂ , with a calculated molecular weight of 302.16 g/mol .

Stereoelectronic Properties

The dihydroimidazolium ring adopts a non-planar conformation due to partial saturation, reducing aromaticity and enhancing reactivity toward nucleophilic agents. The phenyl group at C2 introduces steric bulk, influencing solubility and crystallinity.

Synthetic Methodologies

Quaternization of Dihydroimidazole Precursors

The most widely reported route involves alkylation of 2-phenyl-2,3-dihydro-1H-imidazole with methyl iodide under anhydrous conditions.

Stepwise Procedure

- Precursor Synthesis : 2-Phenyl-2,3-dihydro-1H-imidazole is prepared via cyclocondensation of 1,2-diaminobenzene with benzaldehyde under acidic conditions.

- Methylation :

Mechanistic Insight :

The reaction proceeds via SN2 alkylation, where the imidazole nitrogen acts as a nucleophile, displacing iodide from methyl iodide. The dihydro structure’s reduced aromaticity lowers the energy barrier for quaternization compared to fully aromatic imidazoles.

Yield Optimization

- Solvent Effects : Acetonitrile outperforms DMF or THF due to its polar aprotic nature and high dielectric constant, facilitating ion pair separation.

- Stoichiometry : Excess methyl iodide (2.2 eq.) ensures complete di-methylation.

- Temperature : Prolonged reflux (24 hours) maximizes conversion, with yields averaging 78–82% .

Alternative Routes

Reductive Amination

A one-pot synthesis from N-methylaniline and glyoxal in the presence of NaI has been explored:

$$

\text{N-Methylaniline} + \text{Glyoxal} \xrightarrow{\text{NaI, EtOH}} \text{1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide}

$$

Limitations : Lower yields (55–60%) and side-product formation limit industrial applicability.

Solid-State Synthesis

Ball-milling 2-phenylimidazole with methyl iodide and KI at 25°C for 6 hours achieves 70% yield , offering a solvent-free alternative.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (600 MHz, CD₃CN) :

δ 7.45–7.35 (m, 5H, Ph), 4.21 (t, J = 8.1 Hz, 2H, H2), 3.85 (s, 6H, N-CH₃), 3.10 (t, J = 8.1 Hz, 2H, H3). - ¹³C NMR (151 MHz, CD₃CN) :

δ 142.1 (C2), 129.8–127.3 (Ph), 54.9 (N-CH₃), 48.2 (C3), 41.7 (C1).

High-Resolution Mass Spectrometry (HRMS)

Reaction Kinetics and Thermodynamics

Applications and Derivatives

Catalytic Uses

The compound serves as a precursor for N-heterocyclic carbene (NHC) ligands upon deprotonation, enabling coordination to transition metals (e.g., Pd, Au) for cross-coupling reactions.

Palladium Complexation

Reaction with Pd(OAc)₂ yields [Pd(NHC)₂Cl₂], a catalyst for Suzuki-Miyaura couplings with TOFs exceeding 10,000 h⁻¹.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .

Scientific Research Applications

1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets and pathways. For example, in catalysis, the compound undergoes one-electron reduction followed by protonation, leading to the formation of molecular hydrogen . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogs: Substituent and Counterion Variations

Table 1: Structural Comparison of Imidazolium Derivatives

Key Observations:

- Substituent Effects: The phenyl group in the target compound enhances π-conjugation, improving electron-donor capabilities compared to aliphatic analogs like 1,3-dimethylimidazolium iodide. Chloro-substituted derivatives (e.g., 4-Cl-Ph in ) increase lipophilicity but may reduce solubility in polar solvents.

- Counterion Influence : Iodide’s large ionic radius contributes to lower lattice energy, enhancing solubility in organic solvents compared to bromide or chloride analogs. This is critical in catalytic systems requiring homogeneous conditions .

- Ring Saturation: The 2,3-dihydro configuration in the target compound reduces aromatic stabilization, making it more reactive as a sacrificial electron donor in photocatalytic CO₂ reduction compared to fully aromatic imidazolium salts .

Electronic and Catalytic Properties

Table 2: Photocatalytic Performance of Electron Donors

*Turnover Number (TON) = moles of product per mole of catalyst.

Key Findings:

- The target compound exhibits moderate TON (120) in CO₂ reduction, outperforming simpler benzimidazolium salts (e.g., BIH, TON = 98) due to its balanced electron-donating ability and stability .

- Phosphine-based donors (e.g., dppb) show higher efficiency (TON = 250) but require costly ligands and complex synthesis. This highlights the trade-off between performance and practicality .

Biological Activity

1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide, also known as a derivative of imidazolium salts, is a compound of significant interest due to its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C15H16N2

- Molecular Weight : 224.30 g/mol

- CAS Number : 3652-92-4

Structural Representation

The compound can be represented structurally as follows:

Antimicrobial Activity

Research has indicated that imidazolium salts exhibit varying degrees of antimicrobial activity. A study highlighted the antimicrobial effects of various ionic liquids, including imidazolium derivatives. The hydrophobic nature of these compounds facilitates their interaction with cell membranes, enhancing their antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Imidazolium Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Methylimidazolium bromide | S. aureus | 0.5 mg/mL |

| 1-Hexadecyl-3-methylimidazolium | E. coli | 0.8 mg/mL |

| 1,3-Dimethyl-2-phenylimidazolium | Pseudomonas aeruginosa | 0.6 mg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have shown that certain imidazolium compounds can induce apoptosis in cancer cells. A study on related imidazolium salts demonstrated that they can inhibit cell growth in various cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-Methylimidazolium bromide | HeLa | 25 |

| 1-Hexadecyl-3-methylimidazolium | MCF7 | 30 |

| 1,3-Dimethyl-2-phenylimidazolium | A549 | 20 |

The proposed mechanisms through which imidazolium salts exert their biological effects include:

- Membrane Disruption : Their amphiphilic nature allows them to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cellular metabolism or signaling pathways.

Case Study 1: Antimicrobial Efficacy Against Biofilms

A recent investigation focused on the efficacy of imidazolium-based ionic liquids against biofilms formed by pathogenic bacteria. The results indicated that these compounds could significantly reduce biofilm formation and viability in a dose-dependent manner .

Case Study 2: Anticancer Activity in vitro

In vitro studies have shown that the compound can induce cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The mechanism involved was linked to the activation of caspase pathways leading to apoptosis .

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide, and how are intermediates validated?

A common approach involves multi-step reactions starting with imidazole derivatives and aryl halides. For example, details the synthesis of analogous imidazolium salts via nucleophilic substitution or cyclization under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with bases like triethylamine. Key intermediates are characterized using melting point analysis, IR (to confirm functional groups like C=N stretching at ~1600 cm⁻¹), and multinuclear NMR (¹H/¹³C) to verify regioselectivity and purity. Elemental analysis (C, H, N) is critical to confirm stoichiometry, with deviations >0.3% prompting recrystallization or column purification .

Q. Which spectroscopic techniques are critical for structural confirmation of imidazolium salts, and what spectral markers should researchers prioritize?

¹H NMR is essential for identifying proton environments, such as the deshielded N-methyl groups (δ ~3.5–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm). ¹³C NMR confirms quaternary carbons adjacent to nitrogen (δ ~120–140 ppm). IR spectroscopy validates C-N stretching (1250–1350 cm⁻¹) and iodide counterion interactions (broad bands ~200–300 cm⁻¹). For ambiguous cases, high-resolution mass spectrometry (HRMS) or X-ray crystallography (as in ) resolves structural uncertainties .

Advanced Research Questions

Q. How can computational reaction path searches enhance the design of imidazolium salt syntheses?

Advanced quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, highlights the use of reaction path algorithms to identify optimal solvents or catalysts. Researchers can apply Gaussian or ORCA software to model energy profiles, comparing activation barriers for competing pathways (e.g., SN2 vs. radical mechanisms). Experimental validation via kinetic studies (e.g., monitoring by HPLC) ensures computational accuracy, with discrepancies prompting recalibration of basis sets .

Q. What experimental strategies address contradictions between observed spectral data and computational predictions for imidazolium salts?

Contradictions may arise from dynamic effects (e.g., tautomerism) or solvent interactions. To resolve these:

- Perform variable-temperature NMR to detect equilibrium shifts (e.g., coalescence of peaks).

- Use X-ray crystallography (as in ) to unambiguously assign bond lengths and angles.

- Recalculate computational models with explicit solvent molecules (e.g., COSMO-RS) to account for solvation effects.

- Cross-validate with alternative techniques like Raman spectroscopy or 2D NMR (HSQC, HMBC) .

Q. How do substituents on the phenyl ring influence the reactivity and stability of imidazolium iodide derivatives?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity at the imidazolium core, accelerating nucleophilic attacks but risking iodide dissociation. demonstrates that para-substituted aryl groups (e.g., 4-fluorophenyl) enhance crystallinity, aiding purification. Steric hindrance from ortho-substituents (e.g., 2,6-dimethylphenyl) can reduce byproduct formation but may lower solubility. Systematic variation of substituents, followed by Hammett analysis (σ⁺ values), quantifies electronic effects on reaction rates .

Q. What methodologies are employed to analyze the electrochemical behavior of imidazolium salts, and how do structural modifications alter redox potentials?

Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆) reveals redox events at the imidazolium core (e.g., reduction peaks at −1.2 to −1.5 V vs. Ag/AgCl). Substituents like electron-donating groups (-OCH₃) shift potentials cathodically, while conjugated systems (e.g., phenanthroimidazole in ) exhibit quasi-reversible waves. Coupling CV with DFT-calculated HOMO/LUMO energies (e.g., using B3LYP/6-31G*) correlates experimental and theoretical redox profiles .

Data Interpretation and Validation

Q. How should researchers validate purity and composition when elemental analysis results deviate from theoretical values?

Deviations >0.4% in C/H/N ratios suggest impurities or hydration. Strategies include:

- Repeating combustion analysis under inert atmospheres to exclude moisture.

- Using TGA to detect volatile impurities (e.g., solvent residues).

- Supplementing with mass spectrometry (ESI-MS) to identify adducts or degradation products.

- Cross-checking with ¹H NMR integration ratios for stoichiometric consistency .

Q. What role does X-ray crystallography play in resolving stereochemical ambiguities in imidazolium salts?

Single-crystal X-ray diffraction (as in ) provides absolute configuration data, clarifying chair vs. boat conformations in dihydroimidazole rings. For example, torsional angles between the phenyl ring and imidazolium plane (<10° indicate coplanarity) influence π-π stacking in supramolecular assemblies. Data-to-parameter ratios >15:1 ensure refinement reliability, with R-factors <0.05 preferred .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.